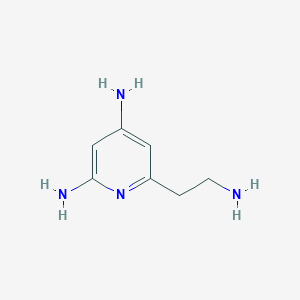
6-(2-Aminoethyl)pyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)pyridine-2,4-diamine is an organic compound with the molecular formula C7H12N4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of an aminoethyl group at the 6th position and two amino groups at the 2nd and 4th positions of the pyridine ring. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Functional Group Introduction: The aminoethyl group is introduced at the 6th position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various substituted pyridines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Aminoethyl)pyridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)pyridine: A similar compound with an aminoethyl group at the 2nd position.
2,4-Diaminopyridine: Contains amino groups at the 2nd and 4th positions but lacks the aminoethyl group.
Pyridine-2,4-diamine: Similar structure but without the aminoethyl substitution.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-diamine is unique due to the presence of both the aminoethyl group and the two amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
6-(2-aminoethyl)pyridine-2,4-diamine |
InChI |
InChI=1S/C7H12N4/c8-2-1-6-3-5(9)4-7(10)11-6/h3-4H,1-2,8H2,(H4,9,10,11) |
InChI Key |
OZDMYEFZAGRDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


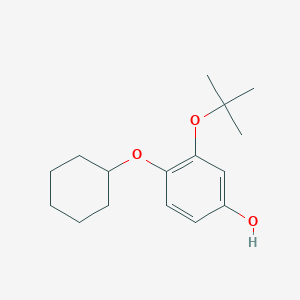


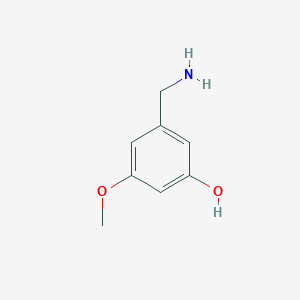
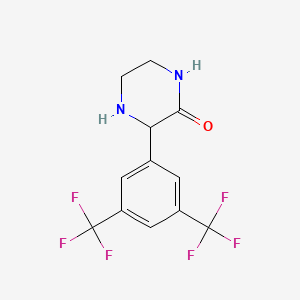

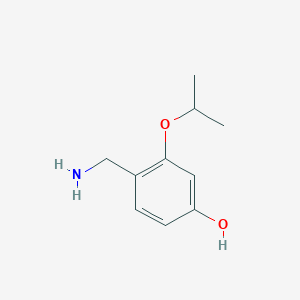
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)


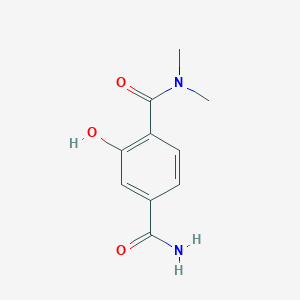
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
